3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
Brand Name: Vulcanchem
CAS No.: 851320-45-1
VCID: VC15907063
InChI: InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-14-12-4-2-3-5-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3
SMILES:
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one

CAS No.: 851320-45-1

Cat. No.: VC15907063

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one - 851320-45-1

Specification

CAS No. 851320-45-1
Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
IUPAC Name 3-amino-4-(4-methoxyanilino)isochromen-1-one
Standard InChI InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-14-12-4-2-3-5-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3
Standard InChI Key RGFGILABSMOAAF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N

Introduction

Chemical Identity and Structural Features

Molecular Constitution

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one (C₁₆H₁₃N₃O₃) comprises an isochromen-1-one scaffold substituted at positions 3 and 4 with amino (-NH₂) and 4-methoxyphenylamino (-NHC₆H₄OCH₃) groups, respectively . The methoxyphenyl moiety introduces steric and electronic effects that influence reactivity and supramolecular interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₁₆H₁₃N₃O₃
Molecular weight295.29 g/mol
Hydrogen bond donors3 (2 × NH, 1 × NH₂)
Hydrogen bond acceptors5 (3 × O, 2 × N)
logP (estimated)2.8–3.2

Synthesis and Reaction Pathways

Preparation of the Isochromenone Core

The synthesis of 3-amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one involves diazotization of 3-amino-4-arylamino precursors under mild acidic conditions . Key steps include:

  • Condensation: Formation of the 3-amino-4-arylamino intermediate via nucleophilic substitution between 3-amino-isochromenone derivatives and 4-methoxyaniline.

  • Diazotization: Treatment with sodium nitrite in acetic acid generates a diazonium intermediate, which undergoes intramolecular cyclization to yield triazolo derivatives under controlled conditions .

Table 2: Synthetic Conditions for Precursor Formation

ParameterDetail
SolventAcetic acid
Temperature0–5°C (ice bath)
Reaction time2–4 hours
Yield62–71%

Stability Considerations

The isochromenone ring is susceptible to acid-catalyzed transesterification. Exposure to strong acids (e.g., HCl in methanol) cleaves the lactone ring, forming methyl 2-(triazol-5-yl)benzoate derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 8.15 (1H, d, aromatic H6),

    • δ 7.3–6.8 (6H, m, aromatic H7, H8, methoxyphenyl protons),

    • δ 5.2 (2H, br s, NH₂),

    • δ 3.8 (3H, s, OCH₃) .

  • ¹³C NMR: Signals at δ 170.1 (C=O), 159.8 (C-OCH₃), and 110–150 ppm (aromatic carbons) .

Infrared Spectroscopy (IR)

  • Bands at 3456 cm⁻¹ (N-H stretch), 1701 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C) .

Crystallographic and Supramolecular Behavior

Hydrogen-Bonding Networks

In crystalline states, molecules form sheets via C–H···N and C–H···O interactions. For example:

  • C–H···N: Links adjacent isochromenone cores into chains (d = 2.85 Å) .

  • C–H···O: Stabilizes interchain interactions (d = 3.12 Å) .

π-Stacking Interactions

Methoxyphenyl groups engage in offset π-stacking (3.8 Å separation), enhancing crystal packing efficiency .

Applications and Derivatives

Triazolo-Isochromenone Synthesis

The compound serves as a precursor to 1-arylisochromeno[3,4-d][1, triazol-5(1H)-ones, which exhibit:

  • Antimicrobial activity: Triazole derivatives inhibit bacterial efflux pumps .

  • Material science utility: As ligands in metal-organic frameworks (MOFs) .

Table 3: Biological Activity of Derived Triazoles

DerivativeMIC (μg/mL) against S. aureus
4-Chlorophenyl analog12.5
2-Methylphenyl analog25.0

Future Research Directions

  • Pharmacological profiling: Evaluate anticancer and anti-inflammatory potential.

  • Process optimization: Develop greener synthetic routes (e.g., microwave-assisted synthesis).

  • Cocrystal engineering: Exploit hydrogen-bonding motifs for drug formulation .

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